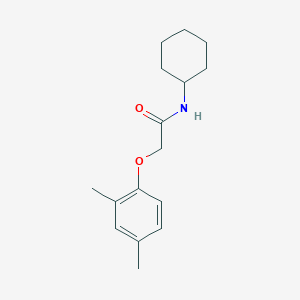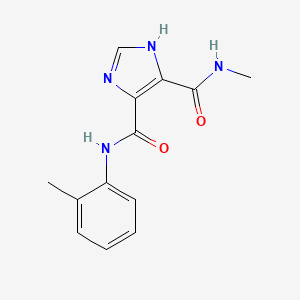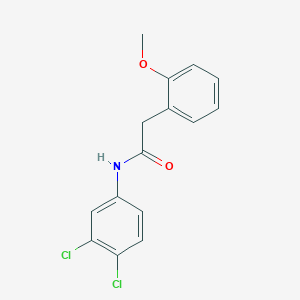
N-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used as a pain reliever and anti-inflammatory medication. It is widely used in the field of medicine due to its effectiveness in treating a variety of conditions, including arthritis, menstrual cramps, and postoperative pain. In
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of a variety of conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and postoperative pain. In addition, N-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Mécanisme D'action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which play a key role in the inflammatory response. By blocking the activity of COX, N-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of inflammation, pain, and fever, and the inhibition of platelet aggregation. It has also been shown to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has a number of advantages for lab experiments, including its well-established mechanism of action, its wide range of applications, and its relatively low toxicity. However, it also has some limitations, including its potential to interfere with other biochemical pathways, its potential to cause gastrointestinal side effects, and its limited solubility in water.
Orientations Futures
There are a number of future directions for research on N-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide, including the development of new formulations and delivery methods, the investigation of its potential use in the treatment of cancer and other diseases, and the exploration of its neuroprotective effects. In addition, there is a need for further research on the potential side effects and interactions of this compound with other drugs and biochemical pathways.
Conclusion:
In conclusion, this compound is a widely used NSAID that has a well-established mechanism of action and a wide range of applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects, and has shown promise in the treatment of a variety of conditions. However, further research is needed to fully understand its potential benefits and limitations, and to develop new formulations and delivery methods that may improve its efficacy and reduce its potential side effects.
Méthodes De Synthèse
Diclofenac can be synthesized using a variety of methods, including the reaction of 2-chloroaniline with 2-methoxybenzoyl chloride in the presence of an acid catalyst, or the reaction of 2-(2-methoxyphenyl)acetic acid with thionyl chloride followed by the reaction with 3,4-dichloroaniline. The synthesis of N-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide is a complex process that requires careful attention to detail and a high level of expertise.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14-5-3-2-4-10(14)8-15(19)18-11-6-7-12(16)13(17)9-11/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOODXZYAADZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)

![1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)

![4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884800.png)
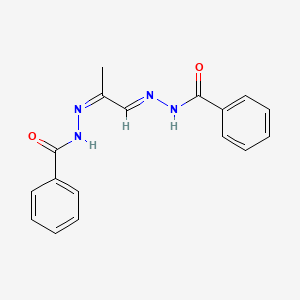
![4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5884807.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)
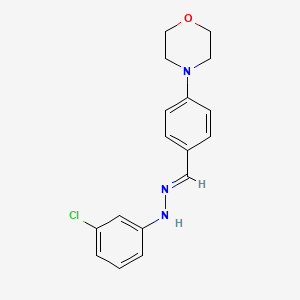
![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5884826.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5884836.png)
![N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884863.png)
